1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylpropan-1-amine group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of a methylpropan-1-amine group.
1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine: Similar structure with a N-methylmethanamine group.
Uniqueness
1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methylpropan-1-amine groups makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15BrN2O/c1-6(2)9(12)8-4-7(11)5-13-10(8)14-3/h4-6,9H,12H2,1-3H3 |
InChI Key |
UINAJOTZUPAOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(N=CC(=C1)Br)OC)N |
Origin of Product |
United States |
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